3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone
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Overview
Description
3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone is a complex organic compound with the molecular formula C22H25BrN4S and a molecular weight of 457.439 g/mol
Preparation Methods
The synthesis of 3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone typically involves multiple steps. The starting material, 3-Bromobenzaldehyde, can be prepared from 3-nitrobenzaldehyde . The synthetic route involves the reaction of 3-Bromobenzaldehyde with 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazine under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone include other hydrazones and benzothieno derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological activities.
Properties
Molecular Formula |
C22H25BrN4S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H25BrN4S/c1-4-22(2,3)15-8-9-18-17(11-15)19-20(24-13-25-21(19)28-18)27-26-12-14-6-5-7-16(23)10-14/h5-7,10,12-13,15H,4,8-9,11H2,1-3H3,(H,24,25,27)/b26-12- |
InChI Key |
TYPYRPNVTQBBDX-ZRGSRPPYSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC(=CC=C4)Br |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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